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molecular formula C13H13NO2 B8662842 5,6-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 89047-59-6

5,6-Dimethoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No. B8662842
M. Wt: 215.25 g/mol
InChI Key: SWLVALWGWYQJHS-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A solution of 5,6-dimethoxy-1-tetralone (30 g, 0.14 mole), trimethylsilylcyanide (15.8 g, 0.156 mole), ca. 15 mLs dry benzene, and catalytic AlCl3 was stirred under N2 at 70° (oil bath) for 15 hours. Benzene was removed (in-vacuo), 300 mL MeOH was added to the crude product, and the solution was stirred at 0°-10° C. as HCl was bubbled through the solution for 3 hours. Methanol was evaporated (in-vacuo) and ca. 500 mL water was added to the residue. The resultant solid was filtered, washed with water, and dried (under high-vacuum) to yield 29.2 g of yellow solid. (99.8%); M+ 215; mp 139°-40° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=O.C[Si]([C:20]#[N:21])(C)C.[Al+3].[Cl-].[Cl-].[Cl-]>C1C=CC=CC=1>[C:20]([C:8]1[C:9]2[C:4](=[C:3]([O:2][CH3:1])[C:12]([O:13][CH3:14])=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH:7]=1)#[N:21] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC1=C2CCCC(C2=CC=C1OC)=O
Name
Quantity
15.8 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 0°-10° C. as HCl
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Benzene was removed (in-vacuo), 300 mL MeOH
ADDITION
Type
ADDITION
Details
was added to the crude product
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Methanol was evaporated (in-vacuo) and ca. 500 mL water
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (under high-vacuum)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CCCC2=C(C(=CC=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 29.2 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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